molecular formula C16H10N4O12 B14441972 (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-, dimethyl ester CAS No. 74590-04-8

(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-, dimethyl ester

Cat. No.: B14441972
CAS No.: 74590-04-8
M. Wt: 450.27 g/mol
InChI Key: DAKJWQDVVRIVKB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-, dimethyl ester” (CAS: 74590-04-8) is a nitro-functionalized biphenyl derivative with two carboxylic acid groups esterified as methyl esters. Its molecular formula is C₁₆H₁₀N₄O₁₂, and it features nitro (-NO₂) groups at the 4,4',6,6' positions and methyl ester (-COOCH₃) groups at the 2,2' positions.

Nitration: Starting with dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate, nitration introduces nitro groups at the 4,4',6,6' positions.

Esterification: If necessary, carboxylic acid groups are protected as methyl esters to prevent undesired side reactions .

Properties

CAS No.

74590-04-8

Molecular Formula

C16H10N4O12

Molecular Weight

450.27 g/mol

IUPAC Name

methyl 2-(2-methoxycarbonyl-4,6-dinitrophenyl)-3,5-dinitrobenzoate

InChI

InChI=1S/C16H10N4O12/c1-31-15(21)9-3-7(17(23)24)5-11(19(27)28)13(9)14-10(16(22)32-2)4-8(18(25)26)6-12(14)20(29)30/h3-6H,1-2H3

InChI Key

DAKJWQDVVRIVKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro-, dimethyl ester typically involves the nitration of biphenyl derivatives followed by esterification. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow processes to enhance efficiency and yield. The esterification step is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is conducted under reflux conditions to drive the formation of the dimethyl ester.

Chemical Reactions Analysis

Types of Reactions: (1,1’-Biphenyl)-2,2’-dicarboxy

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name CAS Molecular Formula MW (g/mol) Key Substituents
(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-, dimethyl ester 74590-04-8 C₁₆H₁₀N₄O₁₂ 484.28 4,4',6,6'-NO₂; 2,2'-COOCH₃
4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid dimethyl ester 23305-76-2 C₁₆H₁₂N₂O₈ 384.28 4,4'-NO₂; 2,2'-COOCH₃
6,6'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid 5457-32-9 C₁₄H₈N₂O₈ 332.22 6,6'-NO₂; 2,2'-COOH
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2',6,6'-tetranitro- 84642-54-6 C₁₄H₆N₄O₁₂ 422.22 2,2',6,6'-NO₂; 4,4'-COOH
Table 2: Key Properties
Property Tetranitro-Dimethyl Ester 4,4'-Dinitro-Dimethyl Ester 6,6'-Dinitro Acid
Rotational Barrier (kcal/mol) >25 (estimated) ~15 ~10
Melting Point (°C) 213–215 (lit.) 180–185 (estimated) 270–275
Solubility in Water Insoluble Insoluble Low
Primary Application Atropisomer studies MOF precursor Historical resolution

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